
Gadolinium(III) oxalate hydrate
Overview
Description
Gadolinium(III) oxalate hydrate is a chemical compound with the formula Gd₂(C₂O₄)₃·xH₂O. It is the oxalate salt of gadolinium, a rare earth element. This compound typically appears as colorless crystals and is insoluble in water . This compound is of interest due to its unique properties and applications in various scientific fields.
Preparation Methods
Gadolinium(III) oxalate hydrate can be synthesized through the reaction of gadolinium nitrate with oxalic acid. The reaction typically occurs in an aqueous solution, resulting in the formation of the hydrated oxalate salt . The decahydrate form of gadolinium oxalate can be thermally decomposed to obtain the anhydrous form, which can then be further heated to produce gadolinium oxide . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring purity and consistency of the final product.
Chemical Reactions Analysis
Gadolinium(III) oxalate hydrate undergoes various chemical reactions, including:
Thermal Decomposition: The decahydrate form decomposes upon heating to yield anhydrous gadolinium oxalate, which can further decompose to gadolinium oxide.
Reaction with Hydrochloric Acid: Gadolinium(III) oxalate reacts with hydrochloric acid to produce gadolinium chloride and oxalic acid.
Reaction with Sodium Hydroxide: Under hydrothermal conditions, gadolinium(III) oxalate reacts with sodium hydroxide to form gadolinium hydroxide.
Scientific Research Applications
Materials Science
Properties and Synthesis:
Gadolinium(III) oxalate hydrate is known for its high magnetic moment and thermal stability. It is typically synthesized through the reaction of gadolinium nitrate with oxalic acid, resulting in a compound that is highly insoluble in water but can be converted to gadolinium oxide upon heating .
Applications:
- Catalysts: this compound is utilized in catalysts for petroleum refining and environmental protection due to its catalytic properties .
- Phosphors: This compound is also significant in the production of photoluminescent phosphors used in display technologies, enhancing the efficiency of light emission .
- Neutron Absorbers: In nuclear applications, gadolinium doping in materials such as thorium dioxide enhances neutron absorption capabilities, improving reactor efficiency and safety .
Biomedical Applications
Magnetic Resonance Imaging (MRI):
this compound plays a crucial role as a contrast agent in MRI. Its high magnetic moment allows for enhanced imaging quality by increasing the relaxation times of nearby protons in biological tissues .
Case Studies:
- A study demonstrated that gadolinium-based contrast agents significantly improve image clarity during MRI scans, which is vital for accurate diagnosis and treatment planning .
- The development of dual-modal probes incorporating gadolinium complexes has been reported, providing both fluorescence and MRI capabilities for enhanced diagnostic imaging .
Environmental Protection
Use in Waste Treatment:
this compound is being explored for its potential in environmental applications, particularly in the treatment of wastewater and heavy metal removal. Its insolubility allows it to precipitate contaminants effectively, making it useful in various filtration processes .
Mechanism of Action
The mechanism of action of gadolinium(III) oxalate hydrate is primarily related to the gadolinium ion (Gd³⁺). Gadolinium ions have a high magnetic moment due to their seven unpaired electrons, making them strongly paramagnetic . This property is exploited in MRI contrast agents, where gadolinium enhances the contrast of images by affecting the relaxation times of nearby water protons .
Comparison with Similar Compounds
Gadolinium(III) oxalate hydrate can be compared with other gadolinium-based compounds, such as:
Gadolinium(III) chloride hydrate: Similar in that it contains gadolinium ions, but differs in its chloride anion and solubility properties.
Gadolinium(III) sulfate hydrate: Used in similar applications but has different anionic components and solubility characteristics.
Gadolinium(III) nitrate hexahydrate: Another gadolinium compound with distinct nitrate anions and solubility properties.
This compound is unique due to its oxalate anion, which influences its chemical reactivity and thermal decomposition behavior .
Biological Activity
Gadolinium(III) oxalate hydrate (Gd(CO)·nHO) is a compound that has garnered attention due to its unique biological properties and applications in medical imaging and therapy. This article explores its biological activity, focusing on its interaction with biological systems, potential health risks, and therapeutic uses.
Overview of this compound
Gadolinium is a rare earth metal that exists primarily in the +3 oxidation state in biological systems. Its oxalate form is often used in various applications, including as a precursor for gadolinium oxide and in magnetic resonance imaging (MRI) as a contrast agent. The compound typically forms hydrates, with the decahydrate being the most common form, which decomposes upon heating to yield gadolinium oxide at elevated temperatures .
Biological Interactions
Calcium Mimicry
One of the critical aspects of Gd ions is their ability to mimic calcium ions (Ca), which allows them to interfere with calcium-dependent biological processes. This mimicry can disrupt cellular signaling pathways, particularly those involving calcium-dependent proteins. Studies have shown that Gd can compete with Ca, leading to altered cellular functions and potentially toxic effects .
Membrane Interactions
Research indicates that Gd ions can significantly affect cell membrane integrity. They interact with membrane lipids, increasing membrane rigidity and promoting lipid aggregation at lower concentrations than other ions. This disruption can lead to adverse effects on cell viability and function .
Genotoxic Effects
Recent studies have highlighted the genotoxic potential of gadolinium-based contrast agents, including Gd(III) oxalate. These agents have been associated with DNA damage and alterations in cellular metabolism, raising concerns about their long-term safety in clinical applications .
Health Risks
The anthropogenic use of gadolinium compounds poses several health risks. The accumulation of gadolinium in tissues has been linked to nephrogenic systemic fibrosis (NSF), particularly in patients with compromised renal function . Furthermore, unchelated gadolinium can lead to toxicological effects due to its high reactivity with biological molecules.
Case Studies
- Nephrogenic Systemic Fibrosis (NSF) : A significant case study demonstrated that patients receiving gadolinium-based contrast agents developed NSF, a debilitating condition characterized by fibrosis of the skin and internal organs. This condition is particularly prevalent among individuals with pre-existing kidney issues .
- Cell Membrane Studies : In vitro studies using human epithelial cells exposed to Gd showed significant changes in membrane permeability and integrity, suggesting that even low concentrations of gadolinium could induce cellular stress responses .
Table 1: Summary of Biological Activities of this compound
Q & A
Basic Research Questions
Q. What synthesis methods ensure high-purity Gadolinium(III) oxalate hydrate for reproducible research?
- Methodology : Co-precipitation is commonly used, where gadolinium(III) ions (e.g., from GdCl₃·6H₂O) are reacted with oxalic acid under controlled pH (3–4) and temperature (60–80°C). Post-synthesis, the precipitate is washed with deionized water and ethanol to remove unreacted ions. Thermal annealing at 200–300°C under inert gas purges residual organics . Gravimetric analysis (e.g., residue mass after calcination) confirms stoichiometry .
Q. How are purity and structural conformity validated for this compound?
- Methodology : Inductively Coupled Plasma (ICP) quantifies Gd³⁺ content (>99.9% purity), while X-ray Diffraction (XRD) confirms crystallinity and matches patterns with reference databases (e.g., ICDD PDF-4+) . Fourier-Transform Infrared Spectroscopy (FTIR) identifies oxalate ligand bonding (C=O stretching at 1600–1700 cm⁻¹) and hydration bands (O-H at 3200–3600 cm⁻¹) .
Q. What techniques determine the hydration state of this compound?
- Methodology : Thermogravimetric Analysis (TGA) measures mass loss upon heating (25–600°C). For Gd₂(C₂O₄)₃·xH₂O, dehydration occurs at 100–200°C (loss of H₂O) and oxalate decomposition at 300–500°C (CO/CO₂ release). Karl Fischer titration quantifies residual water content in anhydrous samples .
Q. What are the primary applications of this compound in materials science?
- Applications : Serves as a precursor for gadolinium oxide (Gd₂O₃) via calcination, used in phosphors (e.g., UV-to-visible light conversion) . Its paramagnetic properties enable use in MRI contrast agent research, though oxalate ligands require substitution with biocompatible chelators .
Q. How do impurities affect the properties of this compound?
- Impact : Rare-earth impurities (e.g., La³⁺, Nd³⁺) alter magnetic moments and luminescence efficiency. ICP analysis detects trace contaminants (<50 ppm for high-purity grades). Non-RE impurities (e.g., Fe³⁺) introduce undesired redox activity, requiring chelation or recrystallization for removal .
Advanced Research Questions
Q. How does paramagnetism influence characterization techniques for this compound?
- Methodology : Gd³⁺’s high magnetic moment (7.94 µB) causes line broadening in Nuclear Magnetic Resonance (NMR). Use low-temperature (<100 K) or solid-state NMR with magic-angle spinning (MAS) to mitigate signal distortion. Electron Paramagnetic Resonance (EPR) quantifies Gd³⁺ spin states but requires sample dilution in diamagnetic matrices .
Q. How to resolve contradictions in reported thermal decomposition pathways?
- Analysis : Discrepancies arise from varying hydration states or heating rates. For example, some studies report Gd₂O₃ formation at 500°C, while others note intermediate GdO₂. Use coupled TGA-DSC (Differential Scanning Calorimetry) to map phase transitions and in situ XRD to identify intermediates .
Q. What strategies optimize this compound synthesis for laser crystal growth?
- Optimization : Slow crystallization (0.1–0.5°C/min) minimizes defects. Doping with Y³⁺ or Lu³⁺ enhances lattice stability. Post-synthesis annealing in O₂ atmosphere reduces oxygen vacancies, critical for laser applications .
Q. How to analyze non-stoichiometric hydration in this compound?
- Methodology : Pair TGA with variable-humidity XRD to study hydration kinetics. Rietveld refinement models lattice parameter changes with water content. Dynamic Vapor Sorption (DVS) quantifies hygroscopicity and identifies stable hydration states .
Q. What precautions are critical for handling this compound in hygroscopic environments?
Properties
IUPAC Name |
gadolinium(3+);oxalate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Gd.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPKJYRHVDRDAQ-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Gd+3].[Gd+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Gd2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333680 | |
Record name | Gadolinium(III) oxalate hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] White crystalline solid; [MSDSonline] | |
Record name | Gadolinium oxalate decahydrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9134 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
304675-56-7, 22992-15-0, 100655-00-3 | |
Record name | Gadolinium(III) oxalate hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gadolinium(III) oxalate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Gadolinium(III) oxalate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.